NSD3-IN-3 -

NSD3-IN-3

Catalog Number: EVT-1301723
CAS Number:
Molecular Formula: C15H17N5O2S
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nuclear receptor suppressor of variegation, enhancer of zeste, and trithorax domain-containing 3, commonly referred to as NSD3, is a histone lysine methyltransferase that plays a crucial role in chromatin modification and gene expression regulation. It is a member of the NSD family of proteins, which also includes NSD1 and NSD2. NSD3 specifically catalyzes the methylation of lysine 36 on histone H3 (H3K36), which is associated with active transcription and chromatin remodeling. The gene encoding NSD3 is located on chromosome 8p11.2 and has been implicated in various cancers, including lung and breast cancer, due to its amplification and dysregulation in tumorigenesis .

Source

NSD3 was first identified as a potential oncogene within the context of chromosomal abnormalities associated with various cancers. Its gene product is involved in critical cellular processes such as transcriptional regulation and chromatin dynamics . The protein has been extensively studied for its role in cancer biology, particularly how it contributes to tumor growth and progression through aberrant methylation patterns.

Classification

NSD3 is classified as a histone-lysine N-methyltransferase. It belongs to the broader category of enzymes known as methyltransferases, which transfer methyl groups from S-adenosylmethionine to lysine residues on histones. This modification can influence gene expression by altering chromatin structure .

Synthesis Analysis

Methods

The synthesis of NSD3 can be achieved through recombinant DNA technology, where the gene encoding NSD3 is cloned into an expression vector. This vector is then introduced into host cells (often bacterial or mammalian) to produce the protein.

Technical Details

  1. Cloning: The WHSC1L1 gene is amplified using polymerase chain reaction (PCR) techniques.
  2. Expression Vector: The PCR product is inserted into a plasmid that contains a promoter suitable for high-level expression.
  3. Transformation: The plasmid is introduced into competent cells (e.g., Escherichia coli) via heat shock or electroporation.
  4. Protein Expression: Induction conditions are optimized (e.g., IPTG induction for bacterial systems) to maximize protein yield.
  5. Purification: The expressed protein is purified using affinity chromatography techniques, often employing tags like His-tags for ease of purification.
Molecular Structure Analysis

Structure

NSD3 consists of several functional domains that facilitate its enzymatic activity:

  • SET Domain: Responsible for the methyltransferase activity.
  • PWWP Domains: Involved in binding to methylated histones and DNA.
  • Plant Homeodomain Zinc Fingers: Contribute to protein-protein interactions.

Recent structural studies using cryo-electron microscopy have revealed that NSD3 interacts with nucleosomal DNA, which is crucial for its substrate specificity and catalytic activity .

Data

The full-length NSD3 protein has a molecular weight of approximately 160 kDa and comprises 1,437 amino acids in its long isoform. Structural analysis indicates that the SET domain plays a pivotal role in recognizing and methylating H3K36 .

Chemical Reactions Analysis

Reactions

NSD3 catalyzes the following reaction:

H3K36+S adenosylmethionineH3K36m+S adenosylhomocysteine\text{H}_3\text{K36}+\text{S adenosylmethionine}\rightarrow \text{H}_3\text{K36}^m+\text{S adenosylhomocysteine}

where H3K36m\text{H}_3\text{K36}^m represents di- or tri-methylated lysine residues on histone H3.

Technical Details

The reaction mechanism involves the transfer of a methyl group from S-adenosylmethionine to the nitrogen atom of lysine 36 on histone H3. This process requires proper positioning of the substrate within the active site of the enzyme, facilitated by interactions with nucleosomal DNA .

Mechanism of Action

Process

NSD3 exerts its effects primarily through the methylation of histone H3 at lysine 36, which promotes an open chromatin configuration conducive to transcriptional activation. This modification recruits various transcriptional coactivators and remodelers that further enhance gene expression.

Data

Studies have shown that mutations or overexpression of NSD3 can lead to aberrant transcriptional programs associated with oncogenesis. For instance, specific variants like NSD3(T1232A) exhibit increased catalytic activity, leading to enhanced tumor growth in models of lung squamous cell carcinoma .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 160 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

NSD3 functions optimally under physiological pH and temperature conditions typical for mammalian cells. Its enzymatic activity can be influenced by various factors including substrate availability and post-translational modifications.

Relevant studies highlight that NSD3's interaction with nucleosomal DNA enhances its specificity for H3K36 over other lysine residues on histones .

Applications

Scientific Uses

NSD3 has significant implications in cancer research:

  • Cancer Biomarker: Elevated levels of NSD3 are associated with poor prognosis in several cancers.
  • Therapeutic Target: Inhibitors targeting NSD3's methyltransferase activity are being explored as potential cancer therapies.
  • Functional Studies: Research into NSD3's role in regulating gene expression provides insights into epigenetic mechanisms underlying cancer development.
Introduction to NSD3 as a Therapeutic Target

Biological Role of NSD3 in Epigenetic Regulation

NSD3 (Nuclear Receptor-Binding SET Domain Protein 3) is a histone lysine methyltransferase primarily catalyzing mono- and di-methylation of histone H3 lysine 36 (H3K36me1/me2). This epigenetic mark plays critical roles in:

  • Chromatin Architecture: H3K36me2 facilitates transcriptional activation by recruiting chromatin remodelers and preventing heterochromatin spread [2] [3]
  • Genomic Stability: NSD3-mediated methylation ensures proper DNA damage repair and replication fidelity [3] [8]
  • Developmental Regulation: NSD3 is essential for neural crest formation and stem cell differentiation [7]

Structurally, NSD3 encodes three major isoforms through alternative splicing:Table 1: Functional Isoforms of NSD3

IsoformDomains RetainedCatalytic ActivityPrimary Functions
NSD3LPWWP1, PWWP2, PHD, SET, C5HCHH3K36me1/me2Histone methylation, transcriptional regulation
NSD3SPWWP1, transactivation domainNoneScaffolding, oncoprotein recruitment
WHISTLETruncated SET domainH3K4/H3K27 methylationTestis-specific functions [8]

The long isoform (NSD3L) contains an N-terminal PWWP domain that binds H3K36me3, five PHD zinc fingers for histone interaction, and a C-terminal SET domain responsible for methyltransferase activity. Conformational activation occurs when nucleosomal binding allosterically displaces the autoinhibitory loop of the SET domain [2] [8]. NSD3S lacks catalytic capability but retains protein-protein interaction domains that tether oncogenic transcription factors like BRD4 and MYC [5] [8].

NSD3 Dysregulation in Oncogenesis and Disease Pathogenesis

NSD3 aberrations drive oncogenesis through multiple mechanisms:

  • Genomic Amplification: The 8p11-12 locus harboring NSD3 is amplified in 15-30% of lung squamous cell carcinomas (LSCC), breast cancers, and head/neck carcinomas. Chromothripsis (chromosomal shattering/reassembly) drives focal amplification, correlating with poor prognosis [6] [8].
  • Oncogenic Fusion Proteins:
  • NUP98-NSD3 fusions in acute myeloid leukemia constitutively localize NSD3 to chromatin
  • NSD3-NUT fusions in midline carcinoma form aberrant transcriptional complexes [5] [8]
  • Catalytic Dysregulation: Gain-of-function mutations (e.g., E1099K) hyperactivate H3K36 methylation, promoting EMT via E-cadherin suppression [1] [4]

NSD3 overexpression induces pathological phenotypes:

  • Stem Cell Transformation: Methylation-mediated NSD3 stabilization converts embryonic stem cells to a variant state with mesenchymal features and tumorigenic potential [1]
  • Metastatic Progression: In LSCC, NSD3 amplifications elevate H3K36me2 at promoters of CCNG1 and NEK7, accelerating G1/S cell cycle transition [6] [8]
  • Therapeutic Resistance: HPV+ oropharyngeal carcinomas with low NSD expression exhibit immunosuppression and reduced survival [9] [10]

Rationale for Targeting NSD3 in Cancer Therapy

NSD3 satisfies key criteria for targeted therapy:

  • Oncogene Dependence: NSD3-amplified cancers exhibit "addiction" to its methyltransferase activity. CRISPR knockout suppresses tumor growth >70% in xenograft models [3] [6].
  • Downstream Pathway Control: NSD3S scaffolds the BRD4-NSD3-MYC complex, activating MYC transcriptional programs independent of catalytic activity [5] [8].
  • Synthetic Lethality: NSD3 depletion sensitizes tumors to BET inhibitors and cisplatin [10].

Pharmacological targeting strategies include:

  • Catalytic Inhibitors: Compounds blocking SAM binding in the SET domain (e.g., unreported tool compounds)
  • PWWP Domain Antagonists: BI-9321 disrupts histone reader function but shows limited efficacy [6]
  • PROTAC Degraders: Bifunctional molecules (e.g., MS9715, SYL2158) induce ubiquitin-mediated NSD3 degradation:

Properties

Product Name

NSD3-IN-3

IUPAC Name

6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-7H-purine-8-thione

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C15H17N5O2S/c1-2-21-10-3-5-11(6-4-10)22-8-7-20-14-12(19-15(20)23)13(16)17-9-18-14/h3-6,9H,2,7-8H2,1H3,(H,19,23)(H2,16,17,18)

InChI Key

CPVQNKHOVSEOTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCCN2C3=C(C(=NC=N3)N)NC2=S

Solubility

20.1 [ug/mL]

Canonical SMILES

CCOC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.